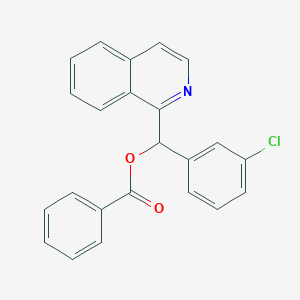
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate, also known as CIB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzyl ester that contains a chlorophenyl group and an isoquinoline group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate acts as an antagonist of the dopamine D3 receptor by binding to the receptor and blocking the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which can have various downstream effects.
Biochemical and Physiological Effects:
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to have various biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to selectively study the effects of blocking this receptor without affecting other receptors. One limitation of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. One area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on other GPCRs, as well as the development of new compounds based on the structure of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. Another area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on various neurological and psychiatric disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with isoquinoline to produce (3-chlorophenyl)(1-isoquinolinyl)methanol. The final step involves the esterification of (3-chlorophenyl)(1-isoquinolinyl)methanol with benzoic acid to produce (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
Applications De Recherche Scientifique
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been studied for its potential use as a research tool in various scientific fields. One area of research where (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has shown promise is in the study of G protein-coupled receptors (GPCRs). (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR that has been implicated in various neurological and psychiatric disorders.
Propriétés
Formule moléculaire |
C23H16ClNO2 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
[(3-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-11-6-10-18(15-19)22(27-23(26)17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-25-21/h1-15,22H |
Clé InChI |
BHDQMIWSAUUEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)




![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)


